N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiazole and benzothiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method involves the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The benzothiophene ring can be synthesized via a cyclization reaction involving a thiophene derivative. The final step involves coupling the benzothiazole and benzothiophene moieties through an amide bond formation, often mediated by coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and benzothiophene moieties can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of benzothiazole and benzothiophene moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H14Cl2N2OS2 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N2OS2/c1-12-14(23-27-17-6-2-3-8-18(17)30-23)5-4-7-16(12)26-22(28)21-20(25)15-10-9-13(24)11-19(15)29-21/h2-11H,1H3,(H,26,28) |
InChI Key |
ZIIFGLQXURYXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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